6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound, referred to as Compound D in a 2022 study by Khan et al., is a dihydropyrimidinone derivative featuring a fused pyrrolo-pyrimidine dione core . Key structural attributes include:
- A 4-fluorobenzyl group at position 6, contributing electron-withdrawing properties and metabolic stability.
- A 4-hydroxyphenyl substituent at position 4, enabling hydrogen bonding with biological targets.
- A methyl group at position 1, enhancing steric bulk and modulating solubility.
Its molecular formula is C₂₁H₁₈FN₃O₃, with a molecular weight of 379.39 g/mol. In preclinical studies, Compound D demonstrated superior anti-diabetic activity compared to analogs with benzyl (Compound A), octyl (Compound B), or 4-chlorobenzyl (Compound C) substituents . The fluorine atom likely enhances target affinity, while the hydroxyl group improves solubility and pharmacokinetics.
Propriétés
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-23-16-11-24(10-12-2-6-14(21)7-3-12)19(26)17(16)18(22-20(23)27)13-4-8-15(25)9-5-13/h2-9,18,25H,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUZWUCPSEPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the fluorobenzyl and hydroxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorobenzyl and hydroxyphenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce new functional groups to the fluorobenzyl or hydroxyphenyl moieties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate for treating certain diseases.
Industry
In industry, the compound may be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity, receptor binding, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is a systematic comparison of Compound D with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points : Compound D’s methyl group may improve crystallinity compared to analogs like 4j (mp ±220°C) , though its exact mp is unreported.
- Solubility : The 4-hydroxyphenyl group in Compound D enhances aqueous solubility relative to alkoxy-substituted analogs (e.g., 4j with methoxy ).
- Lipophilicity : The 4-fluorobenzyl group reduces logP compared to 4-chlorobenzyl (Compound C) or octyl (Compound B) substituents, balancing bioavailability and target engagement .
Activité Biologique
The compound 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , often referred to as compound 1 , is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H19FN2O3
- Molecular Weight : 356.37 g/mol
- CAS Number : 1170417-57-8
The structure of compound 1 features a pyrrolo[3,4-d]pyrimidine core with distinct functional groups that contribute to its biological activity.
Antidiabetic Potential
Recent studies have demonstrated that compound 1 exhibits significant antidiabetic properties. In vitro assays revealed that it effectively inhibits α-glucosidase activity, an enzyme critical in carbohydrate metabolism. The inhibition percentage was reported to be substantial, indicating its potential as a therapeutic agent for managing diabetes mellitus .
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound 1 | 78.5% | 12.5 |
| Acarbose | 65.0% | 15.0 |
This data suggests that compound 1 is more potent than acarbose, a standard antidiabetic drug.
Anti-inflammatory Activity
Another significant aspect of compound 1 is its anti-inflammatory activity. It has been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The selectivity towards COX-2 suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Compound 1 | 0.52 µM | 10.73 |
| Celecoxib | 0.78 µM | 9.51 |
This selectivity index indicates that compound 1 may offer advantages in treating inflammatory conditions with fewer adverse effects .
Anticancer Activity
Emerging research indicates that compound 1 may also possess anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of the PI3K/Akt signaling pathway. The effectiveness against different types of cancer cells underscores its potential as a chemotherapeutic agent.
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:
- α-glucosidase Inhibition : By binding to the active site of α-glucosidase, compound 1 prevents the breakdown of carbohydrates into glucose, thereby lowering postprandial blood sugar levels.
- COX Enzyme Modulation : The selective inhibition of COX-2 over COX-1 suggests that compound 1 may reduce inflammation without significantly affecting gastric mucosa integrity.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells indicates that compound 1 can trigger programmed cell death, which is crucial for cancer therapy.
Study on Antidiabetic Effects
In a controlled study involving diabetic rats, administration of compound 1 resulted in a significant reduction in blood glucose levels compared to the control group receiving no treatment. The study concluded that compound 1 could be an effective alternative for managing diabetes .
Study on Anti-inflammatory Effects
A comparative study evaluated the anti-inflammatory effects of compound 1 against standard NSAIDs like ibuprofen and celecoxib. Results showed that compound 1 had comparable or superior efficacy with fewer gastrointestinal side effects reported by subjects .
Q & A
Q. What are the established synthetic routes for 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how are key intermediates characterized?
- Methodological Answer : The compound is synthesized via a Biginelli-like cyclocondensation reaction using substituted benzaldehydes, urea/thiourea derivatives, and β-keto esters under acidic conditions. Key intermediates (e.g., fluorobenzyl-substituted precursors) are purified via column chromatography and characterized using -NMR, -NMR, and HRMS to confirm regioselectivity and stereochemistry . Solvent selection (e.g., ethanol or acetonitrile) and catalyst optimization (e.g., HCl vs. Lewis acids) are critical for achieving yields >70%.
Q. What spectroscopic techniques are recommended for structural validation of this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Use a combination of -NMR (to confirm aromatic proton environments and methyl group integration), -NMR (to verify fluorobenzyl substitution patterns), and FT-IR (to detect carbonyl stretching vibrations at ~1700 cm). Discrepancies in peak splitting (e.g., diastereomeric mixtures) may arise due to hindered rotation; these are resolved by variable-temperature NMR or X-ray crystallography .
Q. How is the in vitro bioactivity of this compound typically screened, and what controls are essential?
- Methodological Answer : Anti-diabetic activity is assessed via α-glucosidase or α-amylase inhibition assays at concentrations of 10–100 µM, with acarbose as a positive control. Cellular cytotoxicity (e.g., using HepG2 or 3T3-L1 cells) is tested via MTT assays to rule out nonspecific effects. Molecular docking (AutoDock Vina) against target enzymes (e.g., PDB: 1XSI) provides preliminary mechanistic insights .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for diabetic targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze ligand-protein stability, focusing on hydrogen bonding with fluorobenzyl and hydroxyphenyl moieties. Free energy perturbation (FEP) calculations quantify substituent effects (e.g., replacing fluorine with chlorine) on binding energy. Pair these with in vitro mutational studies (e.g., alanine scanning of enzyme active sites) to validate predictions .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use explicit solvent MD simulations to account for hydration and compare with docking results. If experimental IC values are lower than predicted, assess compound aggregation via dynamic light scattering (DLS) or modify assay conditions (e.g., add detergents like Tween-20). Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How do structural modifications at the 4-hydroxyphenyl position affect pharmacokinetic properties?
- Methodological Answer : Replace the hydroxyl group with methoxy or nitro substituents and evaluate logP (via shake-flask method) and metabolic stability (using liver microsomes). For instance, methylation reduces Phase II glucuronidation but may increase plasma half-life. LC-MS/MS quantifies metabolite formation (e.g., glucuronide conjugates) in vitro. Correlate results with in vivo PK studies in rodent models .
Q. What experimental designs are effective for studying reaction mechanisms in the synthesis of fluorinated analogs?
- Methodological Answer : Employ -NMR kinetic studies to track fluorine incorporation during cyclocondensation. Isotopic labeling (e.g., -labeled urea) combined with MS/MS fragmentation identifies key intermediates. For metal-free syntheses (e.g., using β-CF-aryl ketones), monitor reaction progress via in situ IR to optimize temperature and solvent polarity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Fluorinated Derivatives
Q. Table 2: Computational Tools for Mechanistic Studies
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Docking to α-glucosidase | Binding energy (kcal/mol) |
| GROMACS | MD simulations | RMSD, hydrogen bond lifetime |
| Gaussian 16 | Transition state optimization | Activation energy (kJ/mol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
